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Introduction
ZM241385, chemically known as 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-

ylamino]ethyl)phenol, is a well-characterized, potent, and selective antagonist of the adenosine

A2A receptor.[6][7][8] It is a non-xanthine compound that has been instrumental in the study of

A2A receptor function.[7][8] Deuteration, the selective replacement of hydrogen atoms with

their heavier isotope deuterium, is a common strategy in drug development to improve

pharmacokinetic and metabolic profiles. This guide provides a comprehensive overview of the

known pharmacological profile of ZM241385 and explores the potential implications of

deuteration on its activity. While direct experimental data on deuterated ZM241385 is not

extensively available in the public domain, this document serves as a foundational reference

for researchers interested in its potential development.

Pharmacological Profile of ZM241385
ZM241385 is distinguished by its high affinity and selectivity for the adenosine A2A receptor,

acting as an antagonist or inverse agonist.[4][9] Its pharmacological characteristics have been

determined through a variety of in vitro assays.

Receptor Binding Affinity
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The binding affinity of ZM241385 to adenosine receptor subtypes is summarized in the table

below. The data highlights its high affinity for the A2A receptor and significantly lower affinity for

A1, A2B, and A3 receptors.

Receptor
Subtype

Cell
Line/Tissue

Radioligand Parameter Value Reference

Human A2A HEK-293
[3H]-

ZM241385
Ki 0.8 nM [10][11]

Human A2A
HEK293hA2A

R

[3H]-

ZM241385
Ki 0.4 ± 0.03 nM [5]

Rat A2A
PC12

Membranes
[3H]-NECA pIC50

9.52 (9.02-

10.02)
[7]

Rat A1

Cerebral

Cortex

Membranes

[3H]-R-PIA pIC50
5.69 (5.57-

5.81)
[7]

Human A1 CHO Cells - Ki 255 nM [10]

Human A2B CHO Cells - Ki 50 nM [10]

Rat A3 CHO Cells
[125I]-AB-

MECA
pIC50

3.82 (3.67-

4.06)
[7]

Human A3 HEK-293 - Ki >10 µM [10]

Functional Activity
Functionally, ZM241385 acts as an antagonist, inhibiting the effects of A2A receptor agonists.

In systems with high receptor expression and constitutive activity, it can also display inverse

agonist properties by reducing basal signaling.[4]
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Assay Type
Tissue/Cell
Line

Agonist
Challenged

Parameter Value Reference

Coronary

Vasodilation

Guinea-pig

Heart

2-

Chloroadeno

sine (2-

CADO)

pA2
8.57 (8.45-

8.68)
[7]

Coronary

Vasodilation

Guinea-pig

Heart
CGS21680 pA2

9.02 (8.79-

9.24)
[7]

Relaxation
Guinea-pig

Aorta
Adenosine pA2

7.06 (6.92-

7.19)
[7]

Bradycardia
Guinea-pig

Atria
2-CADO pA2

5.95 (5.72-

6.18)
[7]

cAMP

Accumulation
- - IC50 54 nM [11]

Potential Impact of Deuteration
The introduction of deuterium in place of hydrogen at specific molecular positions can

significantly alter a drug's metabolic fate. This is due to the "kinetic isotope effect," where the

greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a

carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to enzymatic

cleavage, particularly by cytochrome P450 (CYP) enzymes.

For ZM241385, deuteration could potentially:

Increase Metabolic Stability: By slowing the rate of metabolic degradation, deuteration could

lead to a longer plasma half-life.

Enhance Bioavailability: Reduced first-pass metabolism can result in higher systemic

exposure after oral administration.

Alter Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.
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Potentially Modify Pharmacodynamics: While less common, changes in metabolism can

sometimes lead to subtle shifts in receptor binding affinity or functional activity, although this

is not the primary goal of deuteration. The binding kinetics, such as the association (kon) and

dissociation (koff) rates, could also be affected.

The precise effects of deuteration would depend on which hydrogen atoms are replaced. A

logical strategy would be to deuterate positions known to be susceptible to metabolic oxidation.

Experimental Protocols
The characterization of deuterated ZM241385 would involve standard pharmacological assays,

as detailed below.

Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki)

of deuterated ZM241385 at adenosine receptors.

Materials:

Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK-293 or

CHO cells).

A suitable radioligand, such as [3H]-ZM241385 for the A2A receptor.

Increasing concentrations of the unlabeled test compound (deuterated ZM241385).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:
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Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the unlabeled deuterated ZM241385.

Allow the reaction to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the IC50, which can then be

converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays
These assays measure the functional consequence of receptor activation or inhibition, as the

A2A receptor is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) upon

activation.

Objective: To determine the potency of deuterated ZM241385 as an antagonist of the A2A

receptor.

Materials:

Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells).

An A2A receptor agonist (e.g., CGS21680 or NECA).

Increasing concentrations of the test antagonist (deuterated ZM241385).

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:
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Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of

deuterated ZM241385.

Stimulate the cells with a fixed concentration of the A2A agonist.

Incubate for a specified time to allow for cAMP production.

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

Plot the agonist-induced cAMP levels against the concentration of the deuterated ZM241385

to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist

potency.

Visualizations
Adenosine A2A Receptor Signaling Pathway
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Caption: Simplified signaling pathway of the adenosine A2A receptor.

Experimental Workflow for Antagonist Characterization
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Caption: General experimental workflow for characterizing a novel A2A receptor antagonist.

Conclusion
ZM241385 is a well-established and highly selective adenosine A2A receptor antagonist. While

the pharmacological profile of a deuterated version has not been extensively documented in

publicly available literature, the principles of medicinal chemistry suggest that deuteration could

offer a viable strategy to enhance its pharmacokinetic properties, potentially leading to a more

robust in vivo tool or therapeutic candidate. The experimental protocols and foundational data

presented in this guide provide a solid framework for the synthesis and characterization of

deuterated ZM241385, enabling researchers to systematically evaluate its potential

advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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